2-(4-Methylthiazol-5-yl)ethyl butyrate

Flavor Chemistry Sensory Science Comparative Odor Analysis

2-(4-Methylthiazol-5-yl)ethyl butyrate, also known as sulfurol butyrate or 4-methyl-5-thiazoleethanol butyrate (C₁₀H₁₅NO₂S, MW 213.30 g/mol), is a 4,5-disubstituted thiazole ester. It is a colorless to yellow liquid with a boiling point of 136°C at 4 mmHg and a calculated logP of 2.04.

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 94159-31-6
Cat. No. B1662098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylthiazol-5-yl)ethyl butyrate
CAS94159-31-6
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCC1=C(N=CS1)C
InChIInChI=1S/C10H15NO2S/c1-3-4-10(12)13-6-5-9-8(2)11-7-14-9/h7H,3-6H2,1-2H3
InChIKeyGDRZNYCKSKHESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylthiazol-5-yl)ethyl butyrate (CAS 94159-31-6) – Procurement-Relevant Flavor and Fragrance Profile


2-(4-Methylthiazol-5-yl)ethyl butyrate, also known as sulfurol butyrate or 4-methyl-5-thiazoleethanol butyrate (C₁₀H₁₅NO₂S, MW 213.30 g/mol), is a 4,5-disubstituted thiazole ester [1] . It is a colorless to yellow liquid with a boiling point of 136°C at 4 mmHg and a calculated logP of 2.04 . It is recognized as a flavoring agent with FEMA GRAS status (No. 4277) and a JECFA number (1753) [2] [3], and it occurs naturally in animals .

Why Generic Thiazole Esters Cannot Simply Replace 2-(4-Methylthiazol-5-yl)ethyl butyrate


While the thiazole core is common across many flavor compounds, the ester chain length and branching critically modulate both the odor character and the sensory threshold. Simple substitution with a different ester—such as the acetate, propionate, or isobutyrate analog—will alter the roasted/nutty top note and the overall flavor intensity. This is due to the ester group's direct influence on the compound's volatility (boiling point) and lipophilicity (logP), which govern both its release profile in a food matrix and its perception by olfactory receptors [1] . Therefore, a specific formulation, a reproducible sensory result, or a defined chemical intermediate requirement necessitates procuring the exact butyrate ester.

2-(4-Methylthiazol-5-yl)ethyl butyrate – Quantitative Differentiation Evidence Against Key Comparators


Sensory Odor Profile: Roasted Nutty vs. Green/Meaty Notes in the Acetate Analog

The compound is consistently described as having a 'roasted nutty' aroma [1] . In contrast, its closest analog, 2-(4-methylthiazol-5-yl)ethyl acetate (CAS 656-53-1), is characterized by descriptors such as 'meaty, savory, and beef-like' and 'green/herbaceous' notes [2]. This qualitative difference in primary odor character is a key differentiation factor, directing formulators toward the butyrate ester for nutty/roasted profiles rather than savory/meaty ones.

Flavor Chemistry Sensory Science Comparative Odor Analysis

Recommended Use Level: 55 mg/kg in Final Foods Guides Formulation for Butyrate Ester

A specific application guideline exists for 2-(4-methylthiazol-5-yl)ethyl butyrate, recommending a concentration of approximately 55 mg/kg in the final flavored food product [1]. This quantitative guidance, derived from industry practice for this specific ester, provides a direct starting point for formulators. No such specific, quantified use level is readily available in the public domain for the acetate or propionate analogs, making the butyrate ester the more predictable and easier-to-validate choice for product development.

Food Flavoring Formulation Science Use Level

Physicochemical Stability and Handling: Boiling Point and Vapor Pressure

The boiling point of 2-(4-methylthiazol-5-yl)ethyl butyrate is reported as 136°C at 4 mmHg (or 307°C at 760 mmHg) . Its vapor pressure is 0.000743 mmHg at 25°C . These values are characteristic of a butyrate ester of this size. While data for all analogs is not uniformly available, the volatility (boiling point) of the butyrate ester is higher than that of the acetate (boiling point ~120-125°C at 3 mmHg [1]), indicating the butyrate ester is less volatile and thus potentially more stable in high-temperature food processing applications like baking or extrusion, reducing flavor loss.

Physicochemical Properties Process Engineering Stability

Optimal Application Scenarios for 2-(4-Methylthiazol-5-yl)ethyl butyrate Based on Verified Evidence


Savory Snack and Nut Flavor Formulation

Use this compound as the primary roasted nutty character in flavors for snacks, nuts, and baked goods. The specific recommended use level of 55 mg/kg [1] provides a reliable starting point for formulation. The higher boiling point (136°C/4 mmHg) suggests superior stability during high-temperature processing like baking or extrusion compared to the more volatile acetate ester .

Meat and Savory Flavor Enhancement

While the acetate ester is more directly 'meaty', the butyrate ester's roasted nutty note serves as an excellent background/complexity enhancer in meat flavors. It provides depth without dominating the primary savory profile. Its presence in natural animal sources [1] supports its use in natural flavor compositions.

Research on Thiazole Ester Structure-Odor Relationships

Procure this compound for comparative sensory studies with its acetate, propionate, isobutyrate, valerate, and hexanoate analogs. The documented shift from 'roasted nutty' (butyrate) to 'meaty/beefy' (acetate) provides a clear model system for investigating how ester chain length modulates olfactory receptor activation [2].

Replacement for Unstable or Volatile Nutty Notes

In applications where a traditional nutty flavor ingredient (e.g., a pyrazine) is too volatile or unstable, this butyrate ester may offer a more robust alternative. Its higher boiling point and lower vapor pressure suggest it will persist longer in the food matrix, providing sustained flavor release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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